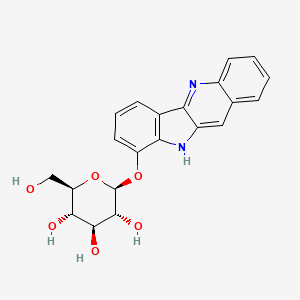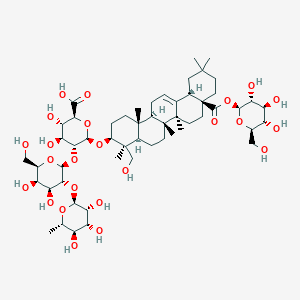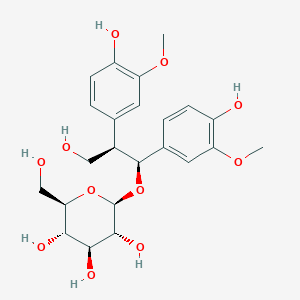![molecular formula C22H27N7O3S B1259384 (1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1259384.png)
(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide is a small molecule drug developed by AstraZeneca PLC. It functions as a P2Y12 receptor antagonist, specifically targeting the purinergic receptor P2Y12. This compound was initially developed for the treatment of cardiovascular diseases, particularly for its antithrombotic properties .
Preparation Methods
The synthetic routes and reaction conditions for (1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide are not extensively documented in publicly available sources. it is known that the compound is a small molecule drug, which typically involves organic synthesis techniques. Industrial production methods would likely involve multi-step synthesis processes, purification, and quality control to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide primarily functions as a P2Y12 receptor antagonist. The types of reactions it undergoes are not well-documented, but as a small molecule drug, it may participate in various organic reactions such as substitution and addition reactions. Common reagents and conditions used in these reactions would depend on the specific synthetic route employed. The major products formed from these reactions would be intermediates leading to the final active compound .
Scientific Research Applications
Mechanism of Action
(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide exerts its effects by antagonizing the P2Y12 receptor, a purinergic receptor involved in platelet aggregation. By blocking this receptor, the compound inhibits adenosine diphosphate (ADP)-induced platelet aggregation, thereby reducing the risk of thrombotic events. This mechanism of action makes it a valuable compound for the treatment of cardiovascular diseases .
Comparison with Similar Compounds
(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide can be compared with other P2Y12 receptor antagonists such as ticagrelor (AZD6140), clopidogrel, and prasugrel:
Ticagrelor (AZD6140): Unlike this compound, ticagrelor is a reversible P2Y12 receptor antagonist that does not require metabolic activation.
Clopidogrel: This compound is an irreversible P2Y12 receptor antagonist that requires metabolic activation.
Prasugrel: Similar to clopidogrel, prasugrel is an irreversible P2Y12 receptor antagonist but requires only one-step metabolism to its active form.
This compound is unique in its specific structure and mechanism of action, which distinguishes it from other P2Y12 receptor antagonists .
Properties
Molecular Formula |
C22H27N7O3S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-2,3-dihydroxy-4-[7-[[(1R,2S)-2-phenylcyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H27N7O3S/c1-2-8-33-22-25-20(24-14-9-12(14)11-6-4-3-5-7-11)16-21(26-22)29(28-27-16)15-10-13(19(23)32)17(30)18(15)31/h3-7,12-15,17-18,30-31H,2,8-10H2,1H3,(H2,23,32)(H,24,25,26)/t12-,13-,14+,15+,17+,18-/m0/s1 |
InChI Key |
FCAKQNAVWYYTER-SSDGSGIASA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)C(=O)N)N[C@@H]4C[C@H]4C5=CC=CC=C5 |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)C(=O)N)NC4CC4C5=CC=CC=C5 |
Synonyms |
AR C109318XX AR-C109318XX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[3-[2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]ethyl]phenoxy]acetate](/img/structure/B1259304.png)
![3-(2-[(Z)-{3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl]-4-methyl-2H-pyrrol-2-ylidene}methyl]-5-{(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl}-4-methyl-1H-pyrrol-3-yl)propanoic acid](/img/structure/B1259305.png)












